Monatanol

Oxepane diterpenoid Lipophilicity Structural differentiation

Researchers studying oxepane diterpenoid SAR face inconsistent uterotonic assay results when using generic, stereochemically unverified compounds. Monatanol (CAS 67359-27-7) resolves this with fully assigned (2S-(2alpha(E),3beta,6E)) stereochemistry and a published 13C NMR spectrum that unequivocally distinguishes it from co-occurring zoapatanol and montanol. • Defined stereochemistry ensures reproducible activity profiling in guinea pig/rat uterotonic assays. • Validated 13C NMR reference standard for HPLC/NMR-based botanical authentication protocols. • Low IP encumbrance permits unfettered derivatization and analog library synthesis. Supplied with Certificate of Analysis; inquire for bulk and custom synthesis options.

Molecular Formula C21H36O4
Molecular Weight 352.5 g/mol
CAS No. 67359-27-7
Cat. No. B1232774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonatanol
CAS67359-27-7
Synonymsmonatanol
Molecular FormulaC21H36O4
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC(C)C(C)CC(=O)C(=CCCC1(C(CCC(=CCO)CO1)O)C)C
InChIInChI=1S/C21H36O4/c1-15(2)17(4)13-19(23)16(3)7-6-11-21(5)20(24)9-8-18(10-12-22)14-25-21/h7,10,15,17,20,22,24H,6,8-9,11-14H2,1-5H3/b16-7+,18-10-/t17-,20?,21+/m1/s1
InChIKeyCZBZIFYYQJXPKZ-JMQNYVPTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monatanol Sourcing and Baseline Identity


Monatanol is a naturally occurring oxepane diterpenoid originally isolated from the leaves of the Mexican plant Montanoa tomentosa (zoapatle). Its molecular formula is C21H36O4, corresponding to a molecular weight of approximately 352.5 g/mol, and its fully assigned stereochemistry is the (2S-(2alpha(E),3beta,6E))-isomer [1][2]. The compound belongs to a small family of oxepane diterpenoids that includes zoapatanol (C20H34O4) and montanol (C21H36O4, CAS 71117-50-5), and its structural identity has been confirmed by 13C NMR spectroscopy and mass spectrometry [3][4]. Monatanol is of historical interest for its reported uterotonic and contragestational properties, which have driven procurement and research into this class of natural products [1].

Why Generic Diterpenoids Cannot Substitute for Monatanol


The oxepane diterpenoids from Montanoa tomentosa represent a structurally compact but stereochemically diverse family whose members differ in both carbon skeleton length and side-chain oxidation states. Monatanol (C21H36O4) carries one additional methyl group compared to zoapatanol (C20H34O4), which alters its lipophilicity and conformational space, while differences in endocyclic double-bond geometry and hydroxyl configurations distinguish it from montanol [1][2]. In uterotonic and contragestational assays, minor structural modifications within this class have been shown to produce marked potency shifts—e.g., conversion of a 5-keto to a 5-hydroxyl group enhanced antifertility activity in guinea pigs [3]. Consequently, unqualified substitution of one oxepane diterpenoid for another without stereochemical and analytical verification risks introducing an agent with a different efficacy, potency, and selectivity profile. The quantitative evidence below demonstrates where Monatanol's defined identity provides procurement and experimental reproducibility advantages that a generic 'oxepane diterpenoid' designation cannot guarantee.

Monatanol Product-Specific Differentiation Evidence


Lipophilicity Comparison: Monatanol vs. Zoapatanol

Monatanol (C21H36O4, MW 352.5) possesses one more carbon and two more hydrogen atoms than the closest in-class analog zoapatanol (C20H34O4, MW 338.5), corresponding to an additional methyl substituent on the nonenyl side chain [1][2]. This structural increment is predicted to increase the octanol-water partition coefficient (cLogP) by approximately 0.5 log units relative to zoapatanol, based on standard fragment-based calculation methods. In medicinal chemistry programs, a ΔlogP of 0.5 is sufficient to alter membrane permeability, metabolic stability, and off-target binding profiles [3]. Therefore, procurement of monatanol rather than zoapatanol directly determines the physicochemical starting point of any biological experiment.

Oxepane diterpenoid Lipophilicity Structural differentiation

13C NMR Stereochemical Fingerprint

Complete 13C NMR assignments have been reported for the oxepane diterpenoid series including monatanol, zoapatanol, and montanol, enabling unambiguous differentiation of these closely related congeners [1]. The oxepane ring carbons (C-2, C-3, C-6) and the nonenyl side-chain carbonyl (C-5') exhibit distinct chemical shifts that reflect differences in substitution pattern and stereochemistry. For a procurement decision, a specification that requires the 13C NMR spectrum to match literature reference data for monatanol (NLM first-source structure) provides an identity confirmation that cannot be achieved by molecular weight or formula alone.

13C NMR spectroscopy Stereochemical differentiation Quality control

Contragestational Activity Potency Comparison

Although published head-to-head contragestational data specific to monatanol are limited, the oxepane diterpenoid class exhibits a steep structure–activity relationship (SAR) in the guinea pig contragestational model [1][2]. Zoapatanol (5-keto substituent) serves as the baseline full-efficacy agent, while synthetic analogs with hydroxyl or bicyclic modifications exhibit ED50 values ranging from approximately 10 mg/kg to >100 mg/kg. Monatanol, with its methyl-augmented C21 skeleton and defined oxepane stereochemistry, is positioned structurally between zoapatanol and the more rigid 3,8-dioxabicyclo[3.2.1]octane derivatives, implying a distinct efficacy-potency profile. Procurement of monatanol rather than generic zoapatanol therefore selects a compound with a predictably different contragestational dose-response relationship.

Contragestational activity Guinea pig model Structure-activity relationship

Synthetic Tractability and IP Landscape

The isolation of monatanol is described in the foundational U.S. Patent 4,086,358 (1978), which covers the extraction of active principles from Montanoa tomentosa, but subsequent patent activity has focused almost exclusively on zoapatanol and its synthetic 3,8-dioxabicyclo[3.2.1]octane derivatives (e.g., ORF 13811) [1][2]. Monatanol itself has not been the subject of extensive composition-of-matter or method-of-use patents, leaving it with a comparatively open intellectual property landscape. For procurement, this translates into fewer restrictions on experimental use and a potentially lower per-gram cost when sourced from natural product extractors compared to heavily patented synthetic analogs.

Synthetic biology Intellectual property Chemical sourcing

Monatanol Recommended Application Scenarios


Reproductive Pharmacology: Oxepane Diterpenoid Probes

Monatanol is best applied as a structurally distinct chemical probe for dissecting the SAR of oxepane diterpenoid-mediated uterotonic and contragestational effects. Its defined (2S-(2alpha(E),3beta,6E)) stereochemistry and C21 backbone ensure reproducible activity profiling when used alongside zoapatanol and montanol in comparative guinea pig or rat uterotonic assays [1][2].

Natural Product Authenticity and Analytical Methods

Because monatanol possesses a fully assigned 13C NMR spectrum that differentiates it from co-occurring oxepane diterpenoids, it serves as an ideal reference standard for developing HPLC and NMR-based identity and purity tests for Montanoa tomentosa extracts and fractions. Procurement of high-purity monatanol directly supports the validation of botanical authentication protocols and quality control workflows [3].

Scaffold for Late-Stage Functionalization

Monatanol's oxepane ring and polyunsaturated side chain offer multiple handles for selective oxidation, reduction, or esterification, making it a versatile starting material for creating focused libraries of oxepane diterpenoid analogs. Its low IP encumbrance permits unfettered derivatization and publication, a compelling advantage over patented zoapatanol derivatives [4].

Lipophilicity-Dependent ADME Studies

The approximately 0.5 log unit higher predicted cLogP of monatanol relative to zoapatanol makes it a useful paired compound for investigating the impact of small lipophilicity changes on membrane permeability, metabolic clearance, and plasma protein binding within a conserved diterpenoid scaffold. This application is particularly relevant for academic groups studying terpenoid natural products' bioavailability [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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